11-(4-chloro-3-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(4-chloro-3-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of dibenzo[b,e][1,4]diazepines, which are known for their diverse biological activities and applications in medicinal chemistry.
Scientific Research Applications
11-(4-chloro-3-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Similar compounds, such as benzodiazepines, primarily target the gamma-aminobutyric acid (gaba) receptors in the central nervous system . These receptors are associated with inhibitory neurotransmission, and their activation leads to sedative, anxiolytic, muscle relaxant, and anticonvulsant effects .
Mode of Action
Benzodiazepines enhance the effect of GABA, an inhibitory neurotransmitter, by binding to central benzodiazepine receptors associated with GABA receptors . This binding facilitates the opening of chloride channels and leads to hyperpolarization of the neuron, making it less excitable .
Biochemical Pathways
The compound likely affects the GABAergic pathway, given its potential similarity to benzodiazepines. Activation of the GABA receptor leads to an influx of chloride ions into the neuron, resulting in hyperpolarization and decreased neuronal excitability . This can lead to downstream effects such as sedation, muscle relaxation, and reduced anxiety .
Pharmacokinetics
Benzodiazepines, which are lipophilic, are rapidly absorbed and distributed throughout the body, including the brain . They are metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are likely to include decreased neuronal excitability, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-chloro-3-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves a multi-step process. One common method includes the reaction of o-phenylenediamine with 5,5-dimethylcyclohexane-1,3-dione (dimedone) and an aromatic aldehyde under specific conditions. The reaction is often catalyzed by agents such as propylphosphonic anhydride (T3P®) or other catalysts like graphene oxide nanosheets, sulfated polyborate, and zinc sulfide nanoparticles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
11-(4-chloro-3-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: Formation of 11-(4-amino-3-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one.
Substitution: Formation of derivatives with various functional groups replacing the chloro group.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-(4-ethylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
11-(4-chloro-3-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and nitro groups enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-(4-chloro-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-21(2)10-16-19(18(26)11-21)20(24-15-6-4-3-5-14(15)23-16)12-7-8-13(22)17(9-12)25(27)28/h3-9,20,23-24H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXCKXPPSFREQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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